molecular formula C18H23NOS B11499927 1-(1-Adamantylsulfinyl)indoline

1-(1-Adamantylsulfinyl)indoline

Cat. No.: B11499927
M. Wt: 301.4 g/mol
InChI Key: YYGBYQTWYLHQMN-UHFFFAOYSA-N
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Description

1-(1-Adamantylsulfinyl)indoline is a compound that combines the structural features of adamantane and indoline. Adamantane is a highly stable, diamondoid hydrocarbon, while indoline is a bicyclic organic compound with a fused benzene and pyrrole ring system. The unique combination of these two structures imparts interesting chemical and biological properties to this compound.

Preparation Methods

The synthesis of 1-(1-Adamantylsulfinyl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and indoline derivatives.

    Sulfoxidation: Adamantane is subjected to sulfoxidation to introduce the sulfinyl group.

    Coupling Reaction: The sulfinylated adamantane is then coupled with indoline under specific reaction conditions, often involving a catalyst and a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

1-(1-Adamantylsulfinyl)indoline undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The indoline ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted indolines.

Scientific Research Applications

1-(1-Adamantylsulfinyl)indoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-Adamantylsulfinyl)indoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

The exact mechanism of action is still under investigation, with ongoing research aimed at elucidating its molecular interactions and effects.

Comparison with Similar Compounds

1-(1-Adamantylsulfinyl)indoline can be compared with other similar compounds, such as:

    1-(1-Adamantyl)indoline: Lacks the sulfinyl group, resulting in different chemical and biological properties.

    1-(1-Adamantylsulfonyl)indoline: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity and stability.

    1-(1-Adamantylthio)indoline:

The uniqueness of this compound lies in the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H23NOS

Molecular Weight

301.4 g/mol

IUPAC Name

1-(1-adamantylsulfinyl)-2,3-dihydroindole

InChI

InChI=1S/C18H23NOS/c20-21(19-6-5-16-3-1-2-4-17(16)19)18-10-13-7-14(11-18)9-15(8-13)12-18/h1-4,13-15H,5-12H2

InChI Key

YYGBYQTWYLHQMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)C34CC5CC(C3)CC(C5)C4

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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